n-[2-Fluoro-4-(1-hydroxy-2-methylpropyl)phenyl]methanesulfonamide
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Overview
Description
N-[2-Fluoro-4-(1-hydroxy-2-methylpropyl)phenyl]methanesulfonamide is a chemical compound with the molecular formula C11H16FNO3S It is characterized by the presence of a fluoro-substituted aromatic ring, a hydroxy group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Fluoro-4-(1-hydroxy-2-methylpropyl)phenyl]methanesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation:
Reduction: Conversion of the acyl group to an alkane using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen Reduction).
Nitration: Introduction of a nitro group onto the aromatic ring, followed by reduction to form the amine.
Sulfonation: Reaction of the amine with methanesulfonyl chloride to form the methanesulfonamide group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-Fluoro-4-(1-hydroxy-2-methylpropyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as sodium methoxide (NaOCH3)
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of an amine derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[2-Fluoro-4-(1-hydroxy-2-methylpropyl)phenyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-Fluoro-4-(1-hydroxy-2-methylpropyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes or receptors, while the methanesulfonamide group may contribute to its solubility and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-Fluoro-4-(1-hydroxypropyl)phenyl]methanesulfonamide
- N-[2-Fluoro-4-(1-hydroxy-2-ethylpropyl)phenyl]methanesulfonamide
Uniqueness
N-[2-Fluoro-4-(1-hydroxy-2-methylpropyl)phenyl]methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the fluoro group and the hydroxy group in specific positions on the aromatic ring can significantly influence its reactivity and interactions with other molecules.
Properties
CAS No. |
824937-75-9 |
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Molecular Formula |
C11H16FNO3S |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
N-[2-fluoro-4-(1-hydroxy-2-methylpropyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C11H16FNO3S/c1-7(2)11(14)8-4-5-10(9(12)6-8)13-17(3,15)16/h4-7,11,13-14H,1-3H3 |
InChI Key |
AUTPXQCCQFXFSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC(=C(C=C1)NS(=O)(=O)C)F)O |
Origin of Product |
United States |
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